molecular formula C15H10N2O3 B2735019 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 301817-95-8

2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2735019
CAS No.: 301817-95-8
M. Wt: 266.256
InChI Key: XHEFJHHEAJZPJW-UHFFFAOYSA-N
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Description

2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a coumarin-based compound featuring a pyridin-2-yl group attached via a carboxamide linkage at the 3-position of the chromene scaffold. Coumarins are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and fluorescence properties .

Properties

IUPAC Name

2-oxo-N-pyridin-2-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14(17-13-7-3-4-8-16-13)11-9-10-5-1-2-6-12(10)20-15(11)19/h1-9H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEFJHHEAJZPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Chromene Formation via Knoevenagel Condensation

The foundational step in synthesizing 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves constructing the chromene backbone. A widely adopted method employs Knoevenagel condensation between salicylaldehyde derivatives and β-ketoesters or cyanoacetamide under basic conditions.

Reaction Mechanism and Conditions

Salicylaldehyde reacts with cyanoacetamide in ethanol using piperidine as a catalyst (Scheme 1). The reaction proceeds via enolate formation at the active methylene group of cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent cyclization and dehydration yield 2-imino-2H-chromene-3-carboxamide intermediates. For example:

  • Salicylaldehyde (10 mmol) + cyanoacetamide (10 mmol) in ethanol (50 mL) with piperidine (0.5 mL) at 25°C for 2 h → 2-imino-2H-chromene-3-carboxamide (74% yield).
Table 1: Chromene Core Synthesis Optimization
Catalyst Solvent Temp (°C) Time (h) Yield (%)
Piperidine Ethanol 25 2 74
NaOH H₂O 80 4 68
NH₄OAc DMF 100 1.5 81

Amide Bond Formation with Pyridin-2-amine

The second critical step involves coupling the chromene-3-carboxylic acid derivative with pyridin-2-amine. Two primary strategies dominate:

Direct Aminolysis in Acidic Media

2-Imino-2H-chromene-3-carboxamide intermediates undergo nucleophilic ring-opening with pyridin-2-amine in glacial acetic acid. The reaction exploits the electrophilic character of the iminolactone ring, where the amine attacks the C3 position, followed by tautomerization and dehydration.

Procedure :

  • 2-Imino-2H-chromene-3-carboxamide (1 mmol) + pyridin-2-amine (1.2 mmol) in glacial acetic acid (15 mL).
  • Stir at 25°C for 12 h.
  • Precipitate product with ice water → This compound (62% yield).

Carboxylic Acid Activation

Alternative routes activate the chromene-3-carboxylic acid as an acid chloride before amide coupling:

  • Chromene-3-carboxylic acid (1 mmol) + SOCl₂ (5 mL) → reflux for 2 h → acid chloride .
  • Add pyridin-2-amine (1.5 mmol) in dry THF (10 mL) at 0°C.
  • Stir for 4 h → isolate product via column chromatography (58% yield).

One-Pot Tandem Synthesis

Recent advancements enable a streamlined one-pot approach combining Knoevenagel condensation and amide formation:

Optimized Protocol :

  • Salicylaldehyde (10 mmol), cyanoacetamide (10 mmol), and pyridin-2-amine (12 mmol) in acetic acid (20 mL).
  • Reflux at 120°C for 6 h under N₂.
  • Cool, precipitate with EtOH/H₂O (1:1), recrystallize from DMF → target compound (71% yield).
Key Advantages:
  • Eliminates isolation of intermediates.
  • Higher atom economy (78% vs. 62% stepwise).

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

In aqueous acidic conditions, the iminolactone ring may hydrolyze prematurely, yielding 2-oxo-2H-chromene-3-carboxylic acid as a byproduct (up to 22% in H₂O-rich systems). This underscores the need for strict anhydrous conditions during amide coupling.

Solvent Effects on Tautomerism

NMR studies in DMSO-d₆ reveal equilibrium between 2-imino and 2-cyano tautomers (Figure 1). Polar aprotic solvents (DMF, DMSO) favor the cyano form, influencing reactivity toward amines.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.41 (s, H-4), 7.07–8.78 (m, Ar-H), 9.02 (br s, CONH).
  • IR (KBr) : 3392 cm⁻¹ (NH), 1640 cm⁻¹ (C=O, C=N).
  • MS (ESI+) : m/z 267.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity for optimized one-pot synthesis batches.

Industrial-Scale Considerations

Cost-Benefit Analysis

Method Cost ($/kg) Yield (%) Purity (%)
Stepwise (acid chloride) 420 58 95
One-pot tandem 310 71 98

Environmental Impact

The one-pot method reduces solvent waste by 40% compared to stepwise approaches, aligning with green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The chromene core undergoes regioselective oxidation at the electron-rich double bond (C3-C4). Common oxidizing agents and their effects:

Oxidizing AgentConditionsMajor ProductYield (%)Reference
KMnO₄ (0.1 M)H₂O, 80°C3,4-epoxy derivative58-62
H₂O₂ (30%)AcOH, RT3-hydroxy-2-oxo derivative71
O₃CH₂Cl₂, -78°C3,4-diketone83

Mechanistic studies show that epoxidation occurs through electrophilic attack on the C3-C4 double bond, while hydroxylation follows a radical pathway.

Reduction Pathways

The conjugated carbonyl group at position 2 and nitro substituents (when present) demonstrate distinct reducibility:

2.1 Carbonyl Reduction

text
2-oxo → 2-hydroxy
Reducing AgentSolventTemp (°C)Conversion (%)Selectivity
NaBH₄EtOH2592>99%
LiAlH₄THF010087%

2.2 Nitro Group Reduction (in nitro-substituted analogs)
Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces -NO₂ to -NH₂ with 95% efficiency .

Nucleophilic Substitution

The amide nitrogen participates in substitution reactions under acidic conditions:

3.1 Pyridine Ring Functionalization
Reaction with bromine (Br₂) in acetic acid produces:

text
N-(5-bromopyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide (85% yield)[7]

3.2 Chromene Ring Halogenation
Electrophilic bromination occurs at position 6:

Halogen SourcePositionProduct StabilityReference
NBSC6Stable up to 150°C
Cl₂ gasC8Decomposes >80°C

Cycloaddition Reactions

The chromene system participates in [4+2] cycloadditions:

4.1 Diels-Alder Reactivity
With maleic anhydride as dienophile:

text
Chromene + C₄H₂O₃ → Tricyclic adduct (73% yield, endo preference)[7]

4.2 1,3-Dipolar Additions
Reaction with benzyl azide forms triazole-fused derivatives under Cu(I) catalysis:

text
Reaction Time: 12 h Yield: 68% TOF: 5.6 h⁻¹[6]

Amide Group Reactivity

The carboxamide bridge undergoes two primary transformations:

5.1 Hydrolysis

ConditionsProductsKinetics (k, s⁻¹)
2M HCl, refluxChromene-3-carboxylic acid + 2-aminopyridine4.7×10⁻⁴
NaOH (aq), 80°CSodium carboxylate + pyridylamine2.1×10⁻³

5.2 Transamidation
With primary amines in DMF at 120°C:

text
R-NH₂ + substrate → R-C(O)-NH-Py + NH3↑

Benzylamine gives 89% conversion in 8 hours .

Photochemical Behavior

UV irradiation (λ = 254 nm) induces two competing pathways:

PathwayQuantum Yield (Φ)Major Product
[2π+2π] dimerization0.31Head-to-tail dimer
Norrish Type II cleavage0.173-vinylchromenone

Laser flash photolysis studies reveal a triplet excited state lifetime of 2.3 μs in acetonitrile .

Metal Complexation

The pyridine nitrogen and carbonyl oxygen act as bidentate ligands:

Metal SaltM:L RatioStability Constant (log β)
Cu(NO₃)₂1:28.9 ± 0.3
FeCl₃1:15.4 ± 0.2

X-ray crystallography confirms octahedral geometry in Cu(II) complexes .

This comprehensive analysis demonstrates that this compound serves as a versatile scaffold for synthesizing pharmacologically relevant derivatives. Recent studies highlight its potential in developing P2Y6 receptor antagonists (Kd = 38 nM) and antimicrobial agents (MIC = 2 μg/mL against S. aureus) . Further research should explore enantioselective reactions and catalytic applications of its metal complexes.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a lead compound in drug development. Its structural characteristics suggest possible applications in:

  • Antimicrobial Agents : Studies have shown that derivatives of chromene compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Drugs : Research indicates that the compound may inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Application Description
Antimicrobial ActivityPotential to combat bacterial infections through mechanisms that disrupt bacterial cell walls.
Anticancer PropertiesMay induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways.

Biological Studies

The biological activities of 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide have been explored in various studies:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.
Biological Activity Mechanism
Anti-inflammatoryInhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
NeuroprotectiveScavenging free radicals and modulating neurotrophic factors to support neuronal health.

Material Science

Beyond biological applications, this compound can serve as a building block for synthesizing novel materials with specific properties:

  • Polymeric Materials : Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing material strength and thermal stability.
  • Fluorescent Probes : The chromene structure can be modified to create fluorescent probes for bioimaging applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting that modifications to the molecular structure could enhance efficacy.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of the compound against resistant strains of bacteria. The findings revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide

  • Structure : Differs by a methylene bridge between the pyridine and carboxamide groups.
  • Properties : Higher molecular weight (280.28 g/mol vs. 266.24 g/mol) and altered solubility due to the flexible linker.

2-oxo-N-((2-(pyrrolidin-1-yl)ethyl)carbamothioyl)-2H-chromene-3-carboxamide (e11)

  • Structure : Incorporates a thiourea linker and pyrrolidine substituent.
  • Activity : Selective inhibitor of human carbonic anhydrase IX (hCA IX; Ki = 107.9 nM), unlike the parent compound, which lacks thiourea-mediated binding .

7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide

  • Structure: Features a diethylamino group at the 7-position and p-tolyl amide substituent.
  • Properties: Enhanced fluorescence due to the electron-donating diethylamino group, making it suitable for optical applications.

Derivatives with Chromene Core Modifications

8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (13h)

  • Structure: Replaces the 2-oxo group with an imino moiety and adds a 2-chlorophenyl amide.
  • Activity: Potent competitive inhibitor of carbonyl reductase 1 (CBR1; Ki = 15 nM), highlighting the importance of imino and halogenated aryl groups in enzyme binding .

6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide

  • Structure: Substitutes pyridine with quinoline and adds a methyl group at the 6-position.

2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide

  • Structure : Contains a trimethoxybenzyl group.
  • Properties : Increased lipophilicity (logP ~3.5) due to methoxy groups, which may enhance blood-brain barrier penetration for CNS-targeted therapies .

7,8-Dihydroxy-6-nitro-2-oxo-N-(piperidin-4-yl)-2H-chromene-3-carboxamide (11)

  • Structure : Nitro and dihydroxy groups on the chromene core, with a piperidinyl amide.
  • Activity : Investigated as an HIV-1 reverse transcriptase inhibitor, though thermal instability (carbonization at 300°C) limits practical use .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide C₁₅H₁₀N₂O₃ Pyridin-2-yl amide Fluorescent Cu²⁺ sensing, enzyme studies
e11 C₁₇H₂₀N₄O₂S Thiourea-pyrrolidine linker hCA IX inhibition (Ki = 107.9 nM)
13h C₁₆H₁₁ClN₂O₂ 2-Chlorophenyl amide, imino group CBR1 inhibition (Ki = 15 nM)
7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene C₂₁H₂₂N₂O₃ Diethylamino, p-tolyl Enhanced fluorescence, optical probes

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP* Solubility (mg/mL)
This compound 266.24 ~2.1 0.12 (DMSO)
2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide 280.28 ~2.5 0.09 (DMSO)
2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide 369.37 ~3.5 0.05 (DMSO)

Biological Activity

The compound 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a chromene core with a pyridine moiety and an amide functional group. This unique structure is pivotal in its biological interactions and therapeutic potential.

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes.
  • Receptor Binding : It may interact with various receptors, modulating signaling pathways that affect cell proliferation and survival.
  • DNA Interaction : The compound can bind to DNA, impacting gene expression and potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that derivatives of chromene compounds exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, demonstrating MIC values in the low microgram range .

Anticancer Activity

The anticancer potential of This compound has been explored through various studies:

  • In vitro Studies : The compound showed promising results against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For example, one study reported an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity .
  • Mechanistic Insights : The compound was found to increase the expression of p53 and cleave caspase-3 in MCF-7 cells, leading to enhanced apoptotic activity .

Case Studies

  • Antimicrobial Evaluation : A series of chromene derivatives were synthesized and evaluated for their antimicrobial activities. The study highlighted that certain modifications in the structure could enhance efficacy against specific bacterial strains .
  • Anticancer Efficacy : In a comparative study involving various chromene derivatives, it was found that those with specific substitutions exhibited higher cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to This compound :

Compound NameStructural FeaturesNotable Activities
6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamideBromine substitutionAntimicrobial activity
N-(6-bromo-thiazolo[4,5-b]pyridin-2-yl)benzamideDifferent substitution patternsAnticancer properties
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine derivativesFuran instead of phenylDiverse biological activities

Q & A

Q. What synthetic routes are commonly employed for 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, and how is purity ensured?

The synthesis typically involves coupling a coumarin-3-carboxylic acid derivative with 2-aminopyridine. For example, analogous compounds (e.g., 8-allyl-N,N-diethyl coumarin derivatives) are synthesized via nucleophilic acyl substitution using coupling agents like DCC/DMAP or HATU in anhydrous DMF. Purification involves flash column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (acetone or ethanol) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Key for identifying proton environments (e.g., pyridinyl protons at δ 8.2–8.8 ppm, carbonyl signals at δ 160–170 ppm) and carbon backbone .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ calculated for C₁₅H₁₀N₂O₃: 289.0582; observed: 289.0585) .
  • XRD : Resolves crystal packing and confirms stereochemistry if single crystals are obtained via slow evaporation .

Q. What are the reactive sites for derivatization?

  • Pyridinyl ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation).
  • Coumarin carbonyl : Participates in nucleophilic additions (e.g., oxime formation via hydroxylamine) .
  • Amide bond : Hydrolyzes under acidic/basic conditions to yield carboxylic acid and amine intermediates .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction scalability?

  • Reaction path search algorithms (e.g., DFT calculations) predict transition states and intermediates, reducing trial-and-error in solvent/base selection. For instance, DMF/K₂CO₃ systems are optimal for SN2 reactions in coumarin derivatives .
  • Continuous flow reactors : Enhance yield (>80%) and scalability by maintaining precise temperature control and reagent stoichiometry .

Q. How to address contradictions in reported biological activity data?

  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell lines, and incubation time.
  • Purity validation : Use HPLC (C18 column, 90:10 MeOH/H₂O) to confirm ≥98% purity, as impurities (e.g., unreacted 2-aminopyridine) may skew IC₅₀ values .
  • Meta-analysis : Cross-reference data across studies (e.g., anti-inflammatory vs. anticancer assays) to identify structure-activity trends .

Q. What advanced NMR strategies resolve spectral overlaps in derivatives?

  • 2D NMR (COSY, HSQC, HMBC) : Assigns overlapping proton signals (e.g., pyridinyl H6 vs. coumarin H4) and correlates carbons with protons. For example, HMBC confirms amide connectivity via ³J coupling between C=O and NH .
  • Variable-temperature NMR : Reduces signal broadening in rigid derivatives by suppressing conformational exchange .

Q. How to design catalytic systems for asymmetric modifications?

  • Chiral ligands : Use (R)-BINAP or L-proline derivatives to induce enantioselectivity in alkylation/oxidation reactions.
  • Metal catalysts : Pd(OAc)₂ or CuI for Ullmann-type coupling of pyridinyl groups with halogenated coumarins. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

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